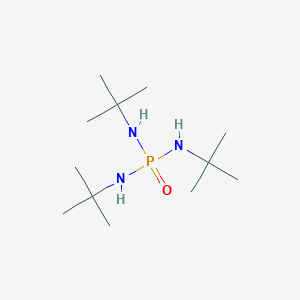

n,n',n''-Tri-tert-butylphosphoric triamide

Description

Overview of Phosphoric Triamide Ligands and Related Phosphorus Compounds in Contemporary Chemical Research

Phosphoric triamides and their derivatives are integral to modern chemical research. They serve as versatile ligands in transition metal catalysis, where their electronic and steric profiles influence the activity and selectivity of the catalytic system. For instance, N-(n-butyl)thiophosphoric triamide (NBPT) is a well-known urease inhibitor used in agriculture to improve fertilizer efficiency. wikipedia.orgsigmaaldrich.com The parent compound, phosphoric triamide, has a slightly distorted tetrahedral shape, and its P-N bonds exhibit approximately 30% π-bond character. rsc.org This class of compounds is part of a broader family of organophosphorus molecules that includes phosphines, phosphites, and phosphonates, all of which play crucial roles in various chemical transformations. The development of novel phosphine (B1218219) ligands, such as tri-tert-butylphosphine, has been instrumental in advancing palladium-catalyzed cross-coupling reactions. google.comgoogle.com

The Significance of Steric Bulk in Organophosphorus Compounds and Its Influence on Reactivity and Selectivity

Steric effects, arising from the spatial arrangement of atoms, are fundamental in determining the course and rate of chemical reactions. wikipedia.org In organophosphorus chemistry, the size of the substituents on the phosphorus atom can dramatically affect the compound's reactivity and the selectivity of reactions in which it participates. wikipedia.orgfiveable.me Steric hindrance occurs when bulky groups impede the approach of reactants, slowing down or even preventing a reaction. wikipedia.orgyoutube.com This principle is often exploited to control reaction pathways and favor the formation of a specific product. wikipedia.org For example, the significant difference in the solvolysis rates of methyl bromide and neopentyl bromide highlights the profound impact of steric bulk on reaction kinetics. wikipedia.org In the context of SN2 reactions, bulky substituents around the reaction center can hinder the backside attack of a nucleophile, thereby decreasing the reaction rate. fiveable.me The use of sterically demanding ligands can also stabilize reactive intermediates and influence the coordination geometry of metal complexes, which is critical in catalysis.

Rationale for Investigating n,n',n''-Tri-tert-butylphosphoric Triamide in Advanced Synthetic and Catalytic Research

The investigation of this compound is driven by the unique combination of electronic and steric properties conferred by the three bulky tert-butyl groups attached to the nitrogen atoms. These bulky substituents are expected to create a highly hindered environment around the phosphoryl center, potentially leading to novel reactivity and selectivity in synthetic and catalytic applications. The steric hindrance can influence bond angles and create a "corset effect" that stabilizes the molecular core. wikipedia.org This structural feature is of particular interest for its potential to act as a bulky ligand in transition metal catalysis, possibly enabling challenging transformations or improving the selectivity of known reactions. The synthesis of such sterically demanding compounds is a key area of research, aiming to create new tools for organic synthesis and catalysis. researchgate.netcolab.ws The study of this compound and its derivatives contributes to the broader understanding of how steric and electronic effects can be harnessed to design more efficient and selective chemical processes.

Properties of this compound

| Property | Value |

| CAS Number | 1808-64-6 guidechem.com |

| Molecular Formula | C12H30N3OP guidechem.com |

| Molecular Weight | 263.366 g/mol guidechem.com |

| Canonical SMILES | CC(C)(C)NP(=O)(NC(C)(C)C)NC(C)(C)C guidechem.com |

| InChI Key | CXHPMJHIMVXUMK-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 53.2 Ų guidechem.com |

| Hydrogen Bond Donor Count | 3 guidechem.com |

| Hydrogen Bond Acceptor Count | 4 guidechem.com |

| Rotatable Bond Count | 6 guidechem.com |

Structure

3D Structure

Properties

CAS No. |

1808-64-6 |

|---|---|

Molecular Formula |

C12H30N3OP |

Molecular Weight |

263.36 g/mol |

IUPAC Name |

N-bis(tert-butylamino)phosphoryl-2-methylpropan-2-amine |

InChI |

InChI=1S/C12H30N3OP/c1-10(2,3)13-17(16,14-11(4,5)6)15-12(7,8)9/h1-9H3,(H3,13,14,15,16) |

InChI Key |

CXHPMJHIMVXUMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NP(=O)(NC(C)(C)C)NC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n ,n Tri Tert Butylphosphoric Triamide

Historical Context of Phosphoric Triamide Synthesis and Derivatization

The synthesis of phosphoric triamides and their derivatives dates back to the mid-20th century, with early methods often involving the reaction of phosphoryl chloride (POCl3) with ammonia (B1221849) or primary and secondary amines. These foundational reactions laid the groundwork for the preparation of a wide array of phosphoramidates. Over the years, advancements in synthetic organic chemistry have introduced more refined and efficient methods, including the use of various coupling reagents and catalysts to facilitate the formation of the P-N bond. The derivatization of phosphoric triamides has also been extensively explored, leading to compounds with diverse applications.

Targeted Synthesis Approaches for n,n',n''-Tri-tert-butylphosphoric Triamide

The synthesis of the highly sterically hindered this compound requires specific strategies to overcome the steric repulsion between the bulky tert-butyl groups.

Direct Amination Routes for Phosphoryl Halides

The most direct and common approach for the synthesis of this compound involves the reaction of phosphoryl chloride (POCl3) with an excess of tert-butylamine (B42293). guidechem.com This reaction is typically carried out in an inert solvent to dissipate the heat generated and to facilitate the reaction.

In this reaction, three equivalents of tert-butylamine act as the nucleophile, displacing the chloride ions from the phosphoryl chloride. An additional three equivalents of tert-butylamine are required to act as a base, neutralizing the hydrogen chloride (HCl) that is formed as a byproduct. The use of an alternative base, such as triethylamine (B128534) or pyridine, is also a common practice in similar reactions to avoid the consumption of the primary amine reactant. orgsyn.org The steric hindrance of the tert-butyl groups makes the successive substitution of the chloride atoms on the phosphorus center progressively more difficult.

Multi-Step Approaches Involving Phosphorus(V) Precursors

While direct amination is the most straightforward route, multi-step approaches can also be envisioned, particularly to control the degree of substitution. For instance, a stepwise reaction could be employed where phosphoryl chloride is first reacted with one or two equivalents of tert-butylamine to form the corresponding mono- or di-substituted chlorophosphoramide intermediate. However, isolating these intermediates can be challenging due to their reactivity.

Another potential multi-step approach involves starting from other phosphorus(V) precursors. For example, phosphorus pentachloride (PCl₅) can be a starting material for the synthesis of phosphoric triamides. nih.gov The reaction of PCl₅ with the corresponding amine can lead to the desired product, although this route often requires careful control of reaction conditions to avoid the formation of byproducts.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, especially given the steric challenges. Key parameters to consider include:

Solvent: Aprotic, non-polar, or weakly polar solvents such as hexane, toluene, or dichloromethane (B109758) are generally preferred to avoid side reactions with the solvent. google.compatsnap.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between phosphoryl chloride and the amine. orgsyn.org Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion.

Stoichiometry: A significant excess of tert-butylamine is typically used to ensure complete substitution of the chlorine atoms and to act as an acid scavenger.

Addition Rate: Slow, dropwise addition of phosphoryl chloride to the solution of tert-butylamine is critical to maintain control over the reaction temperature and to minimize the formation of partially substituted byproducts.

The table below summarizes typical reaction parameters for the synthesis of phosphoramidates, which can be adapted for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactants | Phosphoryl chloride, tert-Butylamine | Direct amination route. |

| Solvent | Anhydrous non-polar or weakly polar (e.g., Toluene, Dichloromethane) | Inertness and facilitation of reaction. google.compatsnap.com |

| Temperature | Initial cooling (0°C), followed by room temperature or gentle reflux | Control of exothermicity and reaction completion. orgsyn.org |

| Base | Excess tert-Butylamine or tertiary amine (e.g., Triethylamine) | Neutralization of HCl byproduct. orgsyn.org |

Purification Strategies for Sterically Hindered Phosphoric Triamides

The purification of this compound primarily involves the removal of the amine hydrohalide salt (tert-butylammonium chloride) and any unreacted starting materials or partially substituted byproducts.

A common purification method involves the following steps:

Filtration: The reaction mixture is first filtered to remove the precipitated amine hydrohalide salt.

Washing: The filtrate, containing the product dissolved in the organic solvent, is washed with water or a dilute aqueous acid solution to remove any remaining water-soluble impurities.

Drying and Evaporation: The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

Crystallization: The crude product is often purified further by recrystallization from a suitable solvent or solvent mixture. google.compatsnap.com The choice of solvent is critical and is determined empirically to provide good solubility at elevated temperatures and poor solubility at lower temperatures, allowing for the selective crystallization of the pure product. Common solvents for recrystallization of similar compounds include n-heptane or mixtures of polar and non-polar solvents.

Due to the steric hindrance, chromatographic purification on silica (B1680970) gel can also be employed, though it may be challenging due to potential interactions of the basic nitrogen atoms with the acidic silica gel. researchgate.net

Scalability Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed for a safe, efficient, and cost-effective process. huarenscience.com

Key considerations for scalability include:

Heat Management: The reaction of phosphoryl chloride with amines is highly exothermic. Effective heat management through appropriate reactor design, cooling systems, and controlled addition of reagents is crucial to prevent runaway reactions.

Mixing: Efficient mixing is essential to ensure homogeneity and to facilitate heat transfer, especially in large-scale reactors.

Reagent Handling: Phosphoryl chloride is a corrosive and moisture-sensitive substance, requiring specialized handling and storage facilities.

Byproduct Removal: The large quantities of amine hydrohalide byproduct generated need to be efficiently removed and disposed of in an environmentally responsible manner.

Process Automation: For large-scale production, automation of the process can improve consistency, reduce manual labor, and enhance safety.

Coordination Chemistry of N,n ,n Tri Tert Butylphosphoric Triamide

Ligand Design Principles for Phosphoric Triamides in Coordination Chemistry

Phosphoric triamides represent a class of ligands with significant potential in coordination chemistry, largely owing to their unique electronic and steric properties. The design of these ligands for specific applications with metal ions is guided by several key principles. The central phosphorus(V) atom, bonded to one oxygen and three nitrogen atoms, creates a highly tunable framework.

The electronic nature of the ligand is primarily dictated by the substituents on the nitrogen atoms. The lone pairs on the three nitrogen atoms and the phosphoryl oxygen offer multiple potential coordination sites. The strong σ-donating ability of the amide groups, coupled with the π-accepting character that can be induced by appropriate substitution, allows for the fine-tuning of the ligand's electronic properties. This dual electronic character is crucial in stabilizing a wide range of metal oxidation states.

Steric hindrance is another critical design element in phosphoric triamides. The introduction of bulky substituents on the nitrogen atoms, such as the tert-butyl groups in n,n',n''-Tri-tert-butylphosphoric triamide, creates a sterically congested environment around the donor atoms. This steric bulk can be strategically employed to:

Control the coordination number of the metal center, often favoring lower coordination numbers.

Influence the geometry of the resulting complex, potentially leading to unusual or distorted coordination environments.

Provide kinetic stability to the metal complex by sterically protecting the metal center from incoming reagents. mdpi.com

The chelate effect, while not intrinsic to a monodentate phosphoric triamide, can be engineered by incorporating the phosphoric triamide moiety into a larger, multidentate ligand architecture. This would significantly enhance the thermodynamic stability of the resulting metal complexes. The preorganization of the donor atoms in a rigid ligand backbone can further enhance selectivity for specific metal ions based on their preferred coordination geometry and ionic radius. hud.ac.uk

Complexation with Transition Metal Ions

The coordination of this compound with transition metals is anticipated to be dominated by the interplay of its electronic donor properties and the significant steric demands of the tert-butyl groups.

Synthesis of Metal-n,n',n''-Tri-tert-butylphosphoric Triamide Complexes

The synthesis of transition metal complexes with this compound can be approached through several standard organometallic routes. A common method involves the reaction of a suitable metal precursor, such as a metal halide, with the free ligand. The reaction solvent plays a crucial role and is typically a non-coordinating solvent to prevent competition for the metal's coordination sites.

Another potential synthetic route is the salt metathesis reaction. This involves the deprotonation of one or more of the N-H bonds of the phosphoric triamide using a strong base, such as an organolithium reagent or a metal hydride, to generate the corresponding anionic ligand. This deprotonated species can then be reacted with a metal halide to form the desired complex, with the formation of a salt byproduct driving the reaction forward.

For late transition metals, complexes can also be synthesized via ligand substitution reactions, where a more labile ligand on a pre-existing metal complex is displaced by the this compound. The success of this method depends on the relative binding affinities of the incoming and outgoing ligands. Microwave-assisted synthesis could also be a viable "green" method to accelerate these reactions. mdpi.com

A generalized synthetic scheme is presented below:

General Synthetic Routes

| Route | Reactants | Product | Conditions |

|---|---|---|---|

| Direct Reaction | MLn + (t-BuNH)3PO | [M((t-BuNH)3PO)x] + nL | Inert solvent, heat |

| Salt Metathesis | MCln + x Li[(t-BuN)3-y(t-BuNH)yPO] | [M((t-BuN)3-y(t-BuNH)yPO)x] + x LiCl | Anhydrous THF or ether |

| Ligand Substitution | [M(L')n] + (t-BuNH)3PO | [M((t-BuNH)3PO)(L')m] + (n-m)L' | Refluxing solvent |

Influence of Steric Environment from tert-Butyl Groups on Coordination Geometry and Electronic Properties

The three bulky tert-butyl groups in this compound create a highly crowded steric environment around the potential donor atoms (the three nitrogens and the phosphoryl oxygen). This steric hindrance is a dominant factor in determining the coordination geometry and electronic properties of its metal complexes.

The sheer size of the tert-butyl groups can prevent the coordination of multiple ligands to a single metal center, thus favoring the formation of complexes with low coordination numbers. mdpi.com For instance, while a less hindered phosphine (B1218219) might form a tris- or tetrakis-phosphine complex, this compound would likely form mono- or bis-ligand complexes. This steric crowding can also enforce unusual bond angles and distorted coordination geometries that deviate significantly from idealized tetrahedral, square planar, or octahedral arrangements. fiveable.me

The electronic properties of the metal center are also influenced by the steric environment. The electron-donating nature of the alkyl groups on the nitrogen atoms increases the electron density on the donor atoms, enhancing the ligand's σ-donating capability. mdpi.com However, the steric bulk can hinder optimal orbital overlap between the metal and the ligand, potentially weakening the metal-ligand bond to some extent. This interplay between sterics and electronics allows for the fine-tuning of the metal center's reactivity.

Expected Effects of tert-Butyl Groups

| Property | Influence of tert-Butyl Groups |

|---|---|

| Coordination Number | Favors lower coordination numbers (e.g., 2 or 3) |

| Coordination Geometry | Induces distorted geometries (e.g., non-ideal bond angles) |

| Metal-Ligand Bond Length | May cause elongation due to steric repulsion |

| Electronic Properties | Enhances σ-donation from nitrogen; may affect orbital overlap |

Stability and Lability of Metal-Ligand Bonds in this compound Complexes

The stability and lability of metal-ligand bonds in complexes of this compound are governed by a combination of electronic and steric factors. Lability refers to the ease with which a ligand can be replaced, with labile complexes undergoing rapid substitution and inert complexes undergoing slow substitution. libretexts.orglibretexts.org

The strong σ-donating character of the nitrogen atoms in the phosphoric triamide is expected to form strong, thermodynamically stable bonds with many transition metals. However, the significant steric hindrance from the tert-butyl groups can introduce strain, potentially weakening the metal-ligand bond and increasing its lability.

According to Taube's rules, the lability of a complex is also influenced by the d-electron configuration of the metal center. libretexts.org For example, complexes with electrons in the higher-energy, antibonding eg orbitals (in an octahedral field) are generally more labile because these electrons weaken the metal-ligand bonds. libretexts.orglibretexts.org Therefore, the lability of a this compound complex will depend on the specific transition metal and its oxidation state.

The bulky nature of the ligand can also provide kinetic stabilization, even if the metal-ligand bond is thermodynamically labile. The steric shield provided by the tert-butyl groups can hinder the approach of incoming ligands, slowing down the rate of substitution reactions.

Coordination with Lanthanide and Actinide Metal Ions

The coordination chemistry of this compound with lanthanide and actinide ions is anticipated to be influenced by the hard nature of these f-block elements and the steric bulk of the ligand. Lanthanides and actinides are hard Lewis acids and typically prefer to coordinate with hard Lewis bases, such as oxygen and nitrogen donor atoms.

The phosphoryl oxygen of this compound is a hard donor and is expected to be the primary coordination site for lanthanide and actinide ions. The nitrogen atoms, being slightly softer donors, may also coordinate, potentially leading to chelation, although this might be sterically hindered. The coordination mode will likely depend on the ionic radius of the specific lanthanide or actinide ion.

The large ionic radii of the f-block elements allow for higher coordination numbers, but the steric bulk of the tert-butyl groups will likely limit the number of this compound ligands that can coordinate to a single metal center. mdpi.com It is plausible that mixed-ligand complexes, incorporating smaller ancillary ligands such as water, nitrate, or chloride, would be formed.

The synthesis of such complexes would likely follow similar routes as for transition metals, with salt metathesis being a particularly promising method for actinides. researchgate.net The resulting complexes could have interesting magnetic and spectroscopic properties due to the presence of the f-electrons.

Supramolecular Assembly and Self-Organization Driven by this compound Coordination

The unique structural features of this compound make it a potential building block for the construction of supramolecular assemblies. Supramolecular chemistry involves the formation of large, ordered structures through non-covalent interactions. hud.ac.uk

The N-H groups of the phosphoric triamide are capable of forming hydrogen bonds, which can act as directional forces to guide the self-assembly of molecules in the solid state or in solution. When coordinated to a metal center, the remaining non-coordinated N-H groups can participate in hydrogen bonding with counter-ions, solvent molecules, or other molecules of the complex, leading to the formation of extended networks.

Furthermore, if the ligand is designed to be bifunctional, with a coordination site at one end and another functional group capable of intermolecular interactions at the other, it can act as a "programmed" component for self-assembly. The coordination of such a ligand to a metal center would then direct the formation of a specific supramolecular architecture, such as a metallacycle or a coordination polymer. The steric bulk of the tert-butyl groups would also play a crucial role in dictating the packing of these assemblies in the solid state.

Catalytic Applications of N,n ,n Tri Tert Butylphosphoric Triamide and Its Complexes

Role of n,n',n''-Tri-tert-butylphosphoric Triamide as a Bulky and Electron-Rich Ligand in Catalysis

There is no available research that describes this compound functioning as a bulky and electron-rich ligand for catalysis. While its structure contains three bulky tert-butyl groups, its electronic properties, centered on a phosphoryl (P=O) group with three nitrogen atoms, differ significantly from the highly electron-donating phosphine (B1218219) ligands typically used in catalysis. google.comsigmaaldrich.com The latter, such as tri-tert-butylphosphine, are well-established as effective ligands in palladium-catalyzed cross-coupling reactions precisely because of their strong electron-donating nature and large steric hindrance, which facilitate key steps like oxidative addition and reductive elimination. google.com

Organocatalytic Applications of this compound in Selective Transformations

There are no documented organocatalytic applications for this compound in the scientific literature. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While various amides, ureas, and phosphoric acids have been developed as organocatalysts, this compound does not appear among them.

Enantioselective and Diastereoselective Catalysis Mediated by this compound Complexes

No published research could be identified that investigates the use of this compound complexes as catalysts in enantioselective or diastereoselective reactions. The steric bulk of the tert-butyl groups on the nitrogen atoms of the phosphoric triamide backbone could theoretically create a chiral environment around a coordinated metal center, which is a key principle in many asymmetric catalysts. However, without experimental evidence, any discussion of its potential efficacy would be purely speculative.

To illustrate the type of data that would be presented had it been available, a hypothetical data table is shown below.

Hypothetical Data Table: Enantioselective Reactions Catalyzed by a Metal-n,n',n''-Tri-tert-butylphosphoric Triamide Complex

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Example Substrate A | 1.0 | Toluene | 24 | - | - |

| 2 | Example Substrate B | 0.5 | CH₂Cl₂ | 12 | - | - |

| 3 | Example Substrate C | 2.0 | THF | 48 | - | - |

This table is for illustrative purposes only. The data presented is not factual.

Catalytic Turnover and Catalyst Deactivation Pathways in Systems Involving this compound

There is no information available in the scientific literature regarding the catalytic turnover numbers (TON) or turnover frequencies (TOF) for any catalytic system employing this compound. Similarly, studies on the deactivation pathways of such potential catalysts have not been reported.

Potential deactivation mechanisms for catalysts based on phosphorus ligands can include oxidation of the phosphorus center, ligand dissociation, or degradation of the ligand backbone under reaction conditions. However, without specific studies on this compound, these remain general possibilities rather than observed phenomena for this specific compound.

Hypothetical Data Table: Catalyst Deactivation Observations

| Catalyst System | Reaction Condition | Observation | Putative Deactivation Pathway |

| Metal-L1 | High Temperature | Loss of activity after 2 cycles | - |

| Metal-L1 | Oxidative Environment | Color change and precipitation | - |

This table is for illustrative purposes only. The data presented is not factual. L1 represents this compound.

Reactivity and Mechanistic Investigations of N,n ,n Tri Tert Butylphosphoric Triamide

Fundamental Reactivity Patterns of Phosphoric Triamides

Phosphoric triamides, characterized by a central phosphorus(V) atom double-bonded to an oxygen and single-bonded to three nitrogen atoms, exhibit a range of fundamental reactivity patterns. These compounds are integral to various chemical transformations, primarily acting as phosphorylating agents, ligands in coordination chemistry, and precursors to potent catalysts. nih.govamanote.com The reactivity is largely dictated by the nature of the substituents on the nitrogen atoms and the electronic properties of the P=O bond.

The phosphorus center in phosphoric triamides is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in phosphorylation reactions, where the phosphoric triamide transfers a phosphoryl group to a nucleophilic substrate, such as an alcohol or an amine. Conversely, the lone pairs on the amide nitrogens can exhibit nucleophilic character, although this is often tempered by delocalization into the P=O bond. Amides of trivalent phosphorus acids are particularly effective as phosphorylating reagents for proton-donating nucleophiles. nih.gov

Influence of Steric Hindrance from tert-Butyl Groups on Chemical Reactivity and Selectivity

The three bulky tert-butyl groups in n,n',n''-Tri-tert-butylphosphoric triamide exert profound steric hindrance around the phosphorus center, significantly modulating its reactivity and selectivity compared to less hindered analogues. le.ac.uk This steric shielding is a dominant factor in its chemical behavior.

Studies on related organophosphorus compounds demonstrate that tert-butyl substituents drastically reduce the rates of nucleophilic substitution at the phosphorus atom. le.ac.ukttu.ee For instance, the rate of alkaline hydrolysis decreases sharply when methyl groups are replaced by tert-butyl groups on a phosphorus center. ttu.ee This effect is attributed to the difficulty of the nucleophile in accessing the electrophilic phosphorus atom. In some cases, extreme steric hindrance, such as that provided by two or more tert-butyl groups, can completely inhibit nucleophilic attack at phosphorus, forcing alternative reaction pathways. le.ac.uk

This steric bulk also influences selectivity in reactions. By physically blocking certain trajectories of approach for incoming reagents, the tert-butyl groups can direct reactions to occur at specific sites or to yield a particular stereoisomer. While nucleophilic attack on the phosphorus may be hindered, the steric environment can enhance the basicity of the amide nitrogens by distorting the geometry and reducing the delocalization of the nitrogen lone pair into the phosphorus d-orbitals. This increased steric hindrance has been shown to stabilize phosphonium (B103445) salts and can influence the size and stability of nanoparticles when used as stabilizing agents. semanticscholar.org

Table 1: Effect of Steric Hindrance on Reaction Rates in Phosphoryl Compounds

| Compound Type | Substituent | Relative Rate of Hydrolysis | Reference |

| Phosphonium Salts | One tert-butyl group | Small effect on rate | le.ac.uk |

| Phosphonium Salts | Two tert-butyl groups | Attack at phosphorus inhibited | le.ac.uk |

| Phosphate (B84403) Esters | Methyl group | Fast | ttu.ee |

| Phosphate Esters | tert-Butyl group | Sharply reduced rate | ttu.ee |

| Phosphites | ortho-tert-butyl groups | Enhanced hydrolytic stability | mdpi.com |

This table illustrates the general trend of increased stability and decreased reactivity with increasing steric bulk from tert-butyl groups, based on analogous compound classes.

Hydrolytic Stability and Proposed Decomposition Pathways of this compound

The hydrolytic stability of this compound is expected to be significantly high due to the steric protection afforded by the three tert-butyl groups. le.ac.ukmdpi.com Hydrolysis of phosphoric amides typically proceeds via nucleophilic attack of water on the electrophilic phosphorus center. The bulky tert-butyl groups create a sterically congested environment that physically impedes the approach of water molecules, thereby slowing down the hydrolysis rate considerably. le.ac.ukttu.ee

Studies on phosphite (B83602) antioxidants with bulky ortho-alkyl substituents have shown that these groups enhance hydrolytic stability. mdpi.com Similarly, phosphonium salts with two tert-butyl groups show a complete inhibition of nucleophilic attack at the phosphorus center. le.ac.uk While specific decomposition pathways for this compound are not extensively detailed in the literature, a proposed pathway under harsh conditions (e.g., strong acid or base catalysis) would likely involve a slow, step-wise cleavage of the P-N bonds.

Proposed Hydrolysis Pathway:

Protonation: Under acidic conditions, the P=O oxygen or an amide nitrogen would be protonated, increasing the electrophilicity of the phosphorus atom.

Nucleophilic Attack: A water molecule would perform a nucleophilic attack on the phosphorus center. This is the sterically hindered, rate-determining step.

P-N Bond Cleavage: Subsequent rearrangement would lead to the cleavage of a P-N bond, releasing tert-butylamine (B42293).

Further Hydrolysis: This process could repeat, eventually leading to the formation of phosphoric acid and three equivalents of tert-butylamine.

The extreme stability imparted by the tert-butyl groups suggests that this compound would resist degradation under typical ambient conditions, a property that is valuable in applications where longevity is required. manchester.ac.uk

Electrophilic and Nucleophilic Reactivity of the Phosphorus Center and Amide Nitrogens

The reactivity of this compound is characterized by the dual nature of its functional groups: the electrophilic phosphorus center and the potentially nucleophilic amide nitrogens.

Electrophilicity of the Phosphorus Center: The phosphorus atom is electron-deficient due to the electronegativity of the bonded oxygen and nitrogen atoms, making it an electrophile. mdpi.com However, as established, its reactivity towards nucleophiles is severely diminished by the steric shielding of the tert-butyl groups. le.ac.uk Electrophilic reactions at the phosphorus center, such as substitution by strong, unhindered nucleophiles, would proceed very slowly. This reduced electrophilicity makes it a poor phosphorylating agent compared to less hindered analogues. Vinyl- and ethynyl (B1212043) phosphorus(V) compounds are known to be versatile electrophiles for thiol-reactive reagents, but the reactivity is highly dependent on the substituents bound to the phosphorus. rsc.org

Nucleophilicity of the Amide Nitrogens: The nitrogen atoms possess lone pairs of electrons and can act as nucleophiles or bases. Their nucleophilicity is generally moderate in phosphoric triamides due to the delocalization of the lone pair towards the electron-withdrawing phosphoryl group. However, the steric crowding from the tert-butyl groups can cause a distortion from ideal planar geometry at the nitrogen, potentially reducing this delocalization and enhancing the nucleophilicity and basicity of the amide nitrogens. These nitrogens can participate in reactions such as alkylation or acylation, provided the electrophile can overcome the steric barrier. Furthermore, the N-H bonds can be deprotonated by a strong base to generate a highly reactive anionic species, which can then act as a potent nucleophile in subsequent reactions. Chiral phosphoric acids, a related class of compounds, are used to catalyze reactions by activating substrates through hydrogen bonding and proton transfer, a process that relies on the interplay of the acidic and basic sites within the molecule. chemrxiv.org

Detailed Studies on Reaction Mechanisms in Ligand Exchange Processes and Catalytic Cycles

While this compound itself is not a commonly cited ligand or catalyst, its structural motifs are relevant to understanding mechanisms in phosphorus-based catalysis. nih.govescholarship.org Phosphoric amides, particularly chiral derivatives, are used as powerful Brønsted acid catalysts and ligands in a variety of asymmetric transformations. researchgate.netacs.org

Ligand Exchange Mechanisms: Ligand substitution at a metal center can occur through associative, dissociative, or interchange mechanisms. libretexts.orgdalalinstitute.com If this compound were to act as a ligand, its large steric bulk would heavily favor a dissociative (D) or interchange dissociative (Id) mechanism.

Dissociative (D) Mechanism: The reaction would proceed in two steps: first, the dissociation of a current ligand to form a coordinatively unsaturated intermediate, followed by the coordination of the phosphoric triamide. The large size of the incoming phosphoric triamide would disfavor an associative pathway where it would need to approach an already saturated metal center. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters as the leaving ligand departs. An interchange dissociative (Id) pathway would be likely, where the breaking of the metal-leaving ligand bond is more significant in the transition state than the formation of the new bond. dalalinstitute.com

Role in Catalytic Cycles: Phosphoric acid and phosphoramide (B1221513) derivatives are renowned for their role as organocatalysts. For example, chiral N-triflyl phosphoramides have been developed as highly acidic and reactive Brønsted acid catalysts for enantioselective Diels-Alder reactions. acs.org A proposed catalytic cycle involving such a catalyst typically involves:

Catalyst-Substrate Complexation: The catalyst binds to a substrate via hydrogen bonding, activating it towards nucleophilic attack.

Key Transformation: The main bond-forming or breaking step occurs within this complex.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, freeing the catalyst to begin a new cycle. nih.gov

In a hypothetical catalytic cycle involving this compound, its role would likely be as a bulky, weakly coordinating ligand that can stabilize a metal center while creating a specific steric environment to influence the selectivity of a reaction. Its high stability would be an asset, preventing catalyst decomposition over the course of the reaction. An example of a related catalytic process is the palladium/chiral phosphoric acid-catalyzed intramolecular allylation, where the phosphate anion derived from the acid catalyst is proposed to act as a base to facilitate a key nucleophilic attack step. nih.gov

Spectroscopic and Structural Characterization Methods for N,n ,n Tri Tert Butylphosphoric Triamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of n,n',n''-Tri-tert-butylphosphoric triamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

One-dimensional NMR spectroscopy, including ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31) NMR, serves as the primary method for routine characterization.

¹H NMR: The proton NMR spectrum of the free ligand is expected to be relatively simple. It would feature a prominent signal corresponding to the protons of the three equivalent tert-butyl groups and another signal for the N-H protons. The integration of these signals helps confirm the ratio of these protons. Upon complexation with a metal, shifts in the positions of these signals, particularly the N-H protons, can indicate coordination to the metal center. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. For this compound, two distinct signals are expected: one for the quaternary carbons and another for the methyl carbons of the tert-butyl groups. rsc.org Like ¹H NMR, changes in the chemical shifts upon complexation can provide evidence of ligand binding.

³¹P NMR: As phosphorus is the central atom of the ligand, ³¹P NMR is exceptionally informative. oxinst.com The ³¹P nucleus is 100% naturally abundant and highly sensitive, yielding sharp signals over a wide chemical shift range. huji.ac.il The chemical shift of the phosphorus atom is highly sensitive to its electronic environment and coordination number. For phosphoric triamides, the chemical shift can indicate changes in the P-N bond order and hybridization. rsc.org Upon coordination to a metal center, a significant change in the ³¹P chemical shift is typically observed, providing direct evidence of complex formation. In some cases, coupling between the phosphorus nucleus and a magnetically active metal nucleus can be observed.

Table 1: Typical NMR Data for this compound and its Analogs Note: Exact chemical shifts are dependent on the solvent and, for complexes, the metal center.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.2 - 1.5 | Presence and environment of tert-butyl groups. |

| ¹H | -NH- | Variable, depends on H-bonding | Indicates N-H bond presence; shift upon complexation suggests coordination. |

| ¹³C | -C(CH₃)₃ | ~50 - 55 | Quaternary carbon of the tert-butyl group. |

| ¹³C | -C(CH₃)₃ | ~30 - 35 | Methyl carbons of the tert-butyl group. |

| ³¹P | P=O | Variable, ~10 - 30 | Highly sensitive to coordination environment and P-N bond characteristics. huji.ac.ilrsc.org |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the detailed connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between N-H protons and potentially other protons if they are within a few bonds and not decoupled, although in this specific molecule, such scalar coupling is not expected to be prominent beyond the N-H group itself.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. For this ligand, it would definitively link the tert-butyl proton signal to its corresponding methyl carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei, which is vital for piecing together the molecular structure. For instance, it could show a correlation from the methyl protons to the quaternary carbon of the tert-butyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly bonded. rsc.org This is particularly useful for studying the conformation and dynamics of the molecule, such as the orientation of the tert-butyl groups relative to the P=O bond. Studies on related molecules have shown that restricted rotation around amide bonds can lead to multiple conformers (rotamers) being visible in the NMR spectrum, a phenomenon that NOESY can help elucidate. beilstein-journals.org

Table 2: Application of 2D NMR Techniques

| Technique | Correlation | Information Yielded for this compound |

|---|---|---|

| COSY | ¹H - ¹H | Confirms proton-proton scalar couplings. |

| HSQC/HMQC | ¹H - ¹³C (1-bond) | Assigns directly bonded proton and carbon atoms, e.g., in the methyl groups. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Establishes connectivity across the molecule, linking methyl protons to the quaternary carbon. |

| NOESY/ROESY | ¹H - ¹H (through space) | Provides information on molecular conformation and the spatial arrangement of the tert-butyl groups. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and essential for identifying functional groups and gaining insight into bonding. triprinceton.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations of polar bonds. triprinceton.org For this compound, strong absorption bands are expected for the P=O (phosphoryl) stretching vibration, the N-H stretching and bending vibrations, and the P-N bond stretches. The position of the P=O stretching frequency is especially diagnostic; a shift to a lower frequency upon complexation indicates that the phosphoryl oxygen is involved in coordination to the metal center.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule's electron cloud. It is often more effective for non-polar, symmetric bonds. horiba.com Therefore, the C-C and C-H vibrations within the symmetric tert-butyl groups may produce strong signals in the Raman spectrum. researchgate.net The P-N bonds may also be Raman active. The complementary nature of IR and Raman allows for a more complete vibrational analysis of the molecule. triprinceton.org

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | IR (strong) |

| C-H | Stretch | 2850 - 3000 | IR (strong), Raman (strong) |

| P=O | Stretch | 1250 - 1300 | IR (very strong) |

| C-H | Bend | 1365 - 1465 | IR (medium/strong) |

| P-N | Stretch | 900 - 1050 | IR (strong), Raman (variable) |

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a synthesized compound, assess its purity, and deduce its structure through fragmentation analysis. nih.gov

For this compound (C₁₂H₃₀N₃OP), the calculated molecular weight is approximately 263.36 g/mol . chemnet.com Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate the molecular ion, often as a protonated species [M+H]⁺ with an m/z of ~264.37. High-resolution mass spectrometry (HRMS) can determine this mass with very high precision, allowing for the confirmation of the elemental formula. rsc.org

Analysis of the fragmentation patterns in the mass spectrum can further corroborate the structure. Common fragmentation pathways for this molecule would likely involve the loss of a tert-butyl group ([M - C₄H₉]⁺) or isobutene ([M - C₄H₈]⁺).

Table 4: Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z (Monoisotopic) | Origin |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₃₁N₃OP]⁺ | 264.2205 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | [C₈H₂₃N₃OP]⁺ | 208.1579 | Loss of isobutene from a tert-butyl group |

| [M-C₄H₉]⁺ | [C₈H₂₁N₃OP]⁺ | 206.1422 | Loss of a tert-butyl radical |

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Metal Complexes

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles. nih.gov

For the free this compound ligand, a crystal structure would reveal the geometry around the central phosphorus atom, which is expected to be tetrahedral. It would also detail the planarity of the N-H groups and the conformation of the bulky tert-butyl substituents. Crucially, it would identify intermolecular interactions, such as the hydrogen bonding networks that are known to be significant in phosphoric triamides. researchgate.net

When applied to metal complexes, X-ray crystallography provides a complete picture of the coordination sphere around the metal ion. It can determine the coordination number, the geometry (e.g., tetrahedral, square planar, octahedral), and which atoms of the ligand are bonded to the metal (e.g., through the phosphoryl oxygen or one or more of the nitrogen atoms). This information is fundamental to understanding the structure-property relationships of the complex.

Table 5: Structural Parameters from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Bond Lengths | Reveals P=O, P-N, N-C, C-C, and N-H bond distances. Changes upon complexation indicate electronic effects. |

| Bond Angles | Determines the geometry around the phosphorus center (e.g., O=P-N angles) and the coordination geometry of a metal complex. |

| Torsional Angles | Describes the conformation of the molecule, such as the rotation around the P-N bonds. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds (e.g., N-H···O=P) and van der Waals contacts in the crystal lattice. |

| Coordination Geometry | For metal complexes, defines the arrangement of ligands around the metal center (e.g., tetrahedral, octahedral). |

Advanced Spectroscopic Methods (e.g., EPR, UV-Vis) for Elucidating Electronic Structures of Metal Complexes

For metal complexes of this compound, more advanced spectroscopic techniques are employed to investigate their electronic structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is applicable only to complexes containing unpaired electrons (i.e., paramagnetic species). uci.edu EPR spectroscopy provides detailed information about the oxidation state and electronic environment of the metal center. rsc.org The g-values and hyperfine coupling patterns in the EPR spectrum are sensitive to the geometry of the complex and the nature of the coordinating atoms.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule or complex. uci.edu For transition metal complexes, the absorption bands in the visible region often correspond to d-d transitions, which are sensitive to the ligand field environment and the coordination geometry. Intense bands, typically in the UV region, may be assigned to charge-transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). These spectra are crucial for understanding the electronic properties and bonding in the metal complex. researchgate.net

Table 6: Advanced Spectroscopic Methods for Metal Complexes

| Technique | Requirement | Information Provided |

|---|---|---|

| EPR/ESR | Paramagnetic metal center (unpaired electrons). | Metal oxidation state, spin state, coordination environment, and geometry. rsc.org |

| UV-Vis | None (applicable to all complexes). | Electronic transitions (d-d, charge transfer), ligand field strength, and coordination geometry. researchgate.net |

Theoretical and Computational Investigations of N,n ,n Tri Tert Butylphosphoric Triamide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules like n,n',n''-tri-tert-butylphosphoric triamide. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), often employing basis sets like 6-31+G**, are used to optimize molecular geometry and analyze bonding. conicet.gov.ar

For phosphoric triamides, the phosphorus atom typically exhibits a distorted tetrahedral geometry. researchgate.net In this compound, the central phosphorus atom is bonded to one oxygen atom and three nitrogen atoms, each of which is connected to a bulky tert-butyl group. The P=O bond is expected to be highly polarized with significant double bond character. The P-N bonds will exhibit partial double bond character due to the delocalization of nitrogen lone pairs into the d-orbitals of phosphorus, a common feature in phosphoramides.

The nitrogen atoms are predicted to have a nearly planar configuration, indicating sp² hybridization, which facilitates this pπ-dπ delocalization. nih.gov The bulky tert-butyl groups will enforce a specific, likely C₃ symmetric, conformation to minimize steric strain.

Table 1: Predicted Geometric Parameters for this compound Based on typical values from computational studies of similar phosphoric triamides.

| Parameter | Predicted Value |

| P=O Bond Length | ~1.48 Å |

| P-N Bond Length | ~1.65 Å |

| N-C Bond Length | ~1.50 Å |

| O=P-N Bond Angle | ~115° |

| N-P-N Bond Angle | ~103° |

| P-N-C Bond Angle | ~125° |

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Energetics of Reaction Pathways

DFT calculations are a powerful tool for investigating the reactivity and reaction mechanisms of chemical compounds. rsc.org For this compound, DFT studies would focus on its behavior as a ligand, its basicity, and its potential role in catalysis. The phosphoryl oxygen is the primary site of Lewis basicity, readily coordinating to metal ions. The nitrogen atoms, due to the electron-withdrawing nature of the phosphoryl group and steric hindrance from the tert-butyl groups, are significantly less basic.

Computational studies on related chiral phosphoric acids have demonstrated the power of DFT in elucidating the origin of selectivity in catalyzed reactions. cam.ac.uk Similar approaches could map the potential energy surfaces for reactions involving this compound, identifying transition states and calculating activation energy barriers. researchgate.net For instance, in a proton transfer reaction, DFT could reveal the role of the phosphoryl group in stabilizing transition states. rsc.org

Table 2: Illustrative Energetic Data from DFT Calculations on a Generic Phosphoramide (B1221513) Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -12.1 |

Computational Modeling of Steric and Electronic Effects Exerted by tert-Butyl Groups

The three tert-butyl groups are the most defining feature of this compound, exerting profound steric and electronic effects. Computationally, these effects can be quantified and visualized.

Steric Effects: The bulky tert-butyl groups create significant steric hindrance around the phosphorus center. rsc.org This is expected to influence the compound's reactivity, for example, by hindering the approach of reactants to the phosphorus or nitrogen atoms. nih.gov The cone angle, a common measure of ligand steric bulk, can be computationally estimated and would be large for this ligand. This steric crowding can also lead to longer, weaker P-N bonds compared to less substituted analogues.

Electronic Effects: The tert-butyl groups are electron-donating by induction. This effect increases the electron density on the nitrogen atoms and, through delocalization, on the phosphoryl oxygen. This enhanced electron density on the oxygen atom increases its Lewis basicity and its ability to form hydrogen bonds. Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and delocalization effects.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics in Solution

While quantum chemical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of molecules in solution over time. mdpi.comnih.gov An MD simulation of this compound would reveal the dynamic behavior of the tert-butyl groups and the flexibility of the P-N bonds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure verification. nih.gov

NMR Spectroscopy: Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ³¹P, ¹³C, and ¹H NMR chemical shifts with reasonable accuracy. rsc.org The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For this compound, the predicted ³¹P chemical shift would be compared against experimental values to confirm the structure. The calculated ¹³C and ¹H shifts for the tert-butyl groups would also be characteristic. nih.gov

IR Spectroscopy: DFT calculations can predict vibrational frequencies. conicet.gov.ar The most prominent feature in the IR spectrum of this compound would be the strong P=O stretching vibration, typically found in the 1200-1300 cm⁻¹ region. The calculated frequency for this mode, often scaled by an empirical factor to account for anharmonicity, can be directly compared to the experimental IR spectrum. P-N stretching vibrations would also be identifiable.

Table 3: Comparison of Predicted and Representative Experimental Spectroscopic Data

| Parameter | Predicted Value (Illustrative) | Representative Experimental Range |

| ³¹P NMR Chemical Shift (ppm) | 15 - 25 | 10 - 30 (for similar triamides) |

| P=O IR Stretch (cm⁻¹) | ~1250 | 1220 - 1280 |

| P-N IR Stretch (cm⁻¹) | ~950 | 900 - 1000 |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of phosphoric triamides often involves the reaction of phosphoryl chloride (POCl₃) with primary or secondary amines. While effective, these routes can be subject to drawbacks such as the use of hazardous reagents, formation of hydrochloride byproducts, and potentially harsh reaction conditions. Future research is focused on developing more efficient and sustainable synthetic methodologies.

Key objectives for novel synthetic routes include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Milder Reaction Conditions: Utilizing lower temperatures and pressures to reduce energy consumption. A German patent describes a method for preparing phosphoric acid triamide compounds by reacting phosphoric acid amide dichloride with ammonia (B1221849) at temperatures between -10°C and 30°C, followed by heating to remove ammonium (B1175870) chloride, indicating a move towards controlled and efficient processing. google.com

Alternative Reagents: Exploring less hazardous phosphorylating agents and non-corrosive bases.

Catalytic Approaches: Developing catalytic methods for P-N bond formation, which could reduce the stoichiometric waste associated with traditional methods.

Simplified Purification: Creating processes that yield high-purity products without the need for extensive chromatography, such as through crystallization or precipitation of byproducts. google.com

The development of syntheses for related organophosphorus compounds, such as the use of lithium bis(trimethylsilyl)amide (LiHMDS) for in situ cyclocondensation reactions, highlights a trend towards more sophisticated and efficient one-pot procedures that could be adapted for phosphoric triamides. rsc.org

Exploration of New Catalytic Cycles and Expanded Substrate Scope

While N,N',N''-Tri-tert-butylphosphoric triamide itself is not yet widely cited as a catalyst, its structural analogues have shown immense promise. A major area of future research will be to activate and modify this scaffold for catalytic applications. The introduction of strong electron-withdrawing groups, for instance, can dramatically increase the acidity of the N-H protons, turning the phosphoramide (B1221513) into a powerful Brønsted acid catalyst.

Research in this area is expected to pursue:

Activation of the Scaffold: Creating derivatives, such as N-triflylphosphoramides, which have been shown to be highly reactive and acidic catalysts for reactions like the Diels-Alder reaction. acs.org The relatively low acidity of standard phosphoric acids limits their use, a drawback that can be overcome by designing more acidic derivatives. acs.org

Asymmetric Catalysis: Developing chiral versions of phosphoric triamide catalysts to mediate enantioselective transformations. The use of bifunctional phosphine (B1218219) catalysts that can interact with substrates through multiple points of contact has been shown to accelerate reaction rates. acs.org

Expanded Substrate Scope: A critical goal is to broaden the range of substrates that can be used in phosphoramide-catalyzed reactions. researchgate.netnih.gov This involves designing catalysts that are effective for less reactive molecules, such as unfunctionalized olefins or challenging carbonyl compounds. nih.gov Research on nucleophilic phosphine catalysis continually seeks to discover new reaction patterns and apply them to a wider variety of substrates, including highly functionalized allenes. acs.org

Table 1: Strategies for Expanding Substrate Scope in Phosphoramide-Type Catalysis

| Strategy | Example Application | Targeted Substrates | Reference |

| Increased Acidity | N-Triflylphosphoramide catalyzed Diels-Alder reaction | α,β-Unsaturated ketones and esters | acs.org |

| Chiral Scaffolds | Asymmetric hydrogenation with Ir-aminophosphine-oxazoline catalysts | Tetrasubstituted olefins, including acyclic variants | nih.gov |

| Multifunctional Catalysis | Tandem α-C(sp³)-H alkylation of phosphoramides | In situ generated Michael acceptors | researchgate.net |

| Novel Reaction Modes | Nucleophilic phosphine catalysis of allenes | Highly functionalized γ-vinyl allenoates | acs.org |

Design of Advanced Coordination Complexes with Tailored Steric and Electronic Properties

The three tert-butyl groups of this compound impart significant steric bulk, while the phosphoryl (P=O) and amine (N-H) groups provide potential coordination sites. These features make it an intriguing ligand for the design of novel metal complexes. Future research will focus on exploiting these properties to create coordination complexes with precisely controlled geometries and reactivities.

Key research directions include:

Controlling Coordination Number and Geometry: The steric hindrance from the tert-butyl groups can be used to stabilize low-coordination metal centers or to enforce specific geometries, which can in turn influence catalytic activity. The quantitative measurement of steric effects, often through parameters like the Tolman cone angle, has been crucial in rationalizing and predicting the behavior of phosphorus ligands. units.itdtic.mil

Tuning Electronic Properties: The electron-donating or -withdrawing nature of the ligand can be modified to tune the electronic properties of the metal center. nih.gov For related phosphine ligands, this is often assessed by measuring the ¹J(P-Se) coupling constant in the corresponding phosphine selenide (B1212193). nih.gov

Metal-Ligand Cooperativity: Designing complexes where the ligand is not merely a spectator but actively participates in the reaction, for example, through proton transfer via the N-H groups.

Remote Steric Hindrance: Investigating how steric bulk distant from the metal binding site can influence catalyst stability and reaction rates, a concept that has proven effective in the design of new phosphine ligands for nickel catalysis. ucla.edu

Table 2: Parameters for Tailoring Phosphine and Phosphoramide Ligands

| Parameter | Property Measured | Method of Determination | Impact on Complex/Catalyst | Reference |

| Tolman Cone Angle (θ) | Steric Bulk | Measurement from CPK molecular models or computational modeling | Influences coordination number, reaction rates, and product selectivity. | units.it |

| Tolman Electronic Parameter (ν) | Electron-Donating Ability | IR spectroscopy of Ni(CO)₃L complexes | Modulates the electron density at the metal center, affecting oxidative addition and reductive elimination steps. | units.it |

| ¹J(P-Se) Coupling Constant | σ-Donor Capability | ³¹P NMR spectroscopy of the corresponding selenide adduct | Inversely correlates with the phosphine's donor strength; stronger donors have smaller values. | nih.gov |

| Vmin (Minimum Electrostatic Potential) | Electronic Properties | Computational (DFT) calculation | Correlates with the Tolman electronic parameter; used for a wider range of ligands. | ucla.edu |

Integration of this compound into Functional Materials and Responsive Systems

The unique structural and chemical properties of phosphoric triamides, including their hydrogen-bonding capabilities and potential for derivatization, make them attractive building blocks for advanced functional materials.

Emerging applications in this domain could involve:

Supramolecular Assemblies: The N-H donor and P=O acceptor groups can participate in hydrogen bonding to form well-defined supramolecular structures like chains, sheets, or cages. rsc.orgelsevier.com These assemblies could be used for host-guest chemistry or as templates for other materials.

Responsive Materials: By incorporating functional groups that respond to external stimuli (e.g., pH, light, temperature, or specific analytes), materials containing a phosphoric triamide core could be developed. nih.gov For example, a derivative, N-Triflyl Phosphoric Triamide, has been used as a purely organic sensor for detecting chemical warfare agents. acs.org

Polymer and Membrane Science: Phosphoric triamide units could be integrated into polymer backbones or as side chains to create materials with specific properties, such as anion exchange membranes or materials with enhanced thermal stability. The synthesis of tetrakis(dialkylamino)phosphonium cations for this purpose demonstrates the relevance of phosphorus-nitrogen compounds in membrane technology. mdpi.com

Targeted Drug Delivery: Supramolecular coordination complexes, which can be formed with ligands similar to phosphoric triamides, are being explored for the targeted delivery of therapeutic agents. nih.gov

Computational Design of Next-Generation Phosphoric Triamide Derivatives for Specific Applications

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. In the context of phosphoric triamides, in silico methods are poised to play a pivotal role in designing next-generation derivatives with tailored properties.

Future computational efforts will likely focus on:

Predicting Acidity and Reactivity: Using Density Functional Theory (DFT) and other quantum chemical methods to accurately predict the pKa values of new phosphoramide-based Brønsted acids, guiding the synthesis of super-acidic catalysts.

Modeling Catalytic Cycles: Elucidating the detailed mechanisms of catalytic reactions involving phosphoric triamides, identifying rate-determining steps, and understanding the origins of selectivity.

Virtual Screening and Ligand Design: Employing molecular docking and other screening methods to identify promising phosphoric triamide derivatives for specific applications, such as enzyme inhibition or materials science, before committing to synthetic efforts. researchgate.net

Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of phosphoric triamide derivatives with their observed functional properties, enabling rational design.

Table 3: Computational Methods in the Design of Phosphoric Triamide Derivatives

| Computational Method | Objective | Example Application | Reference |

| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and reaction mechanisms. | Calculating the acidity of N-triflyl phosphoramides; defining deoxygenation sequences in phosphine catalysis. | acs.orgacs.org |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Screening libraries of compounds against a biological target like an enzyme. | researchgate.net |

| Molecular Mechanics | Calculate steric parameters and model large systems. | Determining the cone angle and buried volume of phosphine ligands to understand steric effects. | ucla.edu |

| Pharmacophore Screening | Identify essential structural features for biological activity. | Designing derivatives of a lead compound to improve its pharmacological profile. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.